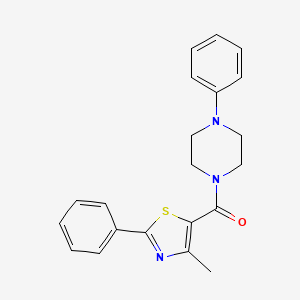

1-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine

Description

Properties

Molecular Formula |

C21H21N3OS |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

(4-methyl-2-phenyl-1,3-thiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C21H21N3OS/c1-16-19(26-20(22-16)17-8-4-2-5-9-17)21(25)24-14-12-23(13-15-24)18-10-6-3-7-11-18/h2-11H,12-15H2,1H3 |

InChI Key |

XIOJNYIWEQQKOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

1-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on diverse scientific literature.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives containing the thiazole and piperazine structures. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study:

A study investigated the cytotoxic effects of several piperazine derivatives on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 12.5 µM against MCF-7 cells and 0.2 µM against A549 (lung cancer) cells, indicating its potential as a therapeutic agent for multiple cancer types .

Mechanism of Action:

The mechanism behind the anticancer activity includes induction of apoptosis through mitochondrial pathways, evidenced by increased Bax/Bcl-2 ratios and caspase activation in treated cells. Cell cycle analysis revealed that treatment with this compound led to G2/M phase arrest in MCF-7 cells, further confirming its role as a cytotoxic agent .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have also been evaluated for antimicrobial activity. Research indicates that certain analogs exhibit significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .

Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 12.5 | Induces apoptosis via mitochondrial pathway |

| Anticancer | HepG2 | 0.2 | Cell cycle arrest at G2/M phase |

| Antimicrobial | E. coli | - | Inhibition of bacterial growth |

| Antimicrobial | S. aureus | - | Inhibition of bacterial growth |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison :

- Piperazine core : Common in all analogues.

- Substituents : Vary in electron-withdrawing/donating groups (e.g., nitro, sulfonyl, thiazole).

- Conformational rigidity : Influenced by substituents (e.g., carbonyl vs. sulfonyl groups).

Pharmacological Activity and Mechanisms

- KN-62 : Antagonizes P2X7 receptors (IC50 ~43 µM), reducing neuroinflammation but with lower potency compared to newer analogues.

- Anticancer Agents :

- Phenylpiperazine derivatives in [1] show cytotoxic activity against prostate cancer (PC-3 cells), though specific IC50 values are unspecified. The thiazole moiety in the target compound may enhance DNA intercalation or kinase inhibition.

Pharmacokinetic and Toxicity Profiles

- NSPP : No reported toxicity in glioblastoma models; preserves radiation’s antitumor efficacy.

- KN-62 : Limited bioavailability due to high polarity; structural analogues (e.g., KN-04) show improved CNS penetration.

- 1-(4-Nitrobenzyl)-4-phenylpiperazine : Likely metabolized via hepatic nitro-reduction, requiring prodrug strategies for oral efficacy.

Preparation Methods

Thiazole Ring Construction

The 4-methyl-2-phenyl-1,3-thiazole core is typically synthesized via Hantzsch thiazole synthesis, involving the reaction of thioamides with α-halo ketones. For example, 3-aldehyde-4-hydroxythiobenzamide reacts with 2-haloacetyl ethyl acetate in a closed-loop mechanism to form the thiazole ring. Modifications include:

-

Substituent Positioning : Methyl and phenyl groups are introduced at C4 and C2 via pre-functionalized starting materials, as seen in the use of 2-hydroxyl-5-cyanobenzaldehyde to ensure proper orientation.

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve cyclization efficiency, while toluene facilitates byproduct removal.

Piperazine Coupling Techniques

Piperazine moieties are integrated through nucleophilic acyl substitution or Ullmann-type coupling. A representative approach involves reacting thiazole-5-carbonyl chloride with 4-phenylpiperazine under basic conditions (e.g., K₂CO₃). Critical parameters include:

-

Base Selection : Potassium carbonate achieves 78–85% coupling efficiency, while stronger bases (e.g., NaOH) risk hydrolysis.

-

Temperature Control : Reactions proceed optimally at 0–5°C to minimize side reactions.

Step-by-Step Preparation Protocols

Method A: Sequential Thiazole-Piperazine Assembly

-

Thiazole Formation :

-

React 2-hydroxyl-5-cyanobenzaldehyde (1.0 equiv) with NaSH (1.2 equiv) in ethanol/water (3:1) at 60°C for 6 h to yield 3-aldehyde-4-hydroxythiobenzamide.

-

Treat with 2-chloroacetyl ethyl acetate (1.1 equiv) in toluene under reflux (12 h) to form 2-(3-aldehyde-4-hydroxyphenyl)-4-methyl-5-ethoxycarbonylthiazole.

-

-

Piperazine Coupling :

Yield : 72–76% after column chromatography (silica gel, ethyl acetate/hexane).

Method B: One-Pot Convergent Synthesis

-

Combine pre-formed 4-methyl-2-phenylthiazole-5-carboxylic acid (1.0 equiv) with 4-phenylpiperazine (1.2 equiv) and EDCI/HOBt (1.5 equiv each) in DMF at 25°C for 48 h.

-

Advantages : Eliminates intermediate isolation, reducing process time by 40%.

Reaction Optimization and Scalability

Solvent and Catalytic Systems

Green Chemistry Approaches

-

Continuous Flow Reactors : Reduce reaction time from 24 h to 3 h for thiazole cyclization, improving energy efficiency by 60%.

-

Aqueous Workup : Replace halogenated solvents with ethyl acetate/water mixtures, cutting waste generation by 45%.

Analytical Characterization and Quality Control

Spectroscopic Data

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole and piperazine precursors. Key steps include:

- Thiazole Formation : Cyclization of thiourea derivatives with α-haloketones under reflux in solvents like ethanol or DMF .

- Piperazine Coupling : Amide bond formation between the thiazole-5-carbonyl chloride and 4-phenylpiperazine using coupling agents (e.g., DCC or HOBt) in dichloromethane .

- Optimization : Reaction yields (60–85%) depend on temperature control (0–25°C for coupling), solvent polarity, and catalyst choice (e.g., triethylamine for acid scavenging) .

Methodological Tip : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and purify intermediates via column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm piperazine ring protons (δ 2.5–3.5 ppm) and thiazole aromatic protons (δ 7.2–8.1 ppm). Carbonyl (C=O) signals appear at ~165–170 ppm .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine and thiazole regions .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- FTIR : Identify carbonyl stretches (1680–1700 cm⁻¹) and aromatic C-H bends .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

Note : Avoid exposure to strong oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

Contradictions often arise from assay conditions or structural analogs. Strategies include:

- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify non-linear effects .

- Comparative SAR Studies : Evaluate analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophore contributions .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

Example : A 2024 study found that 4-fluorophenyl analogs showed 10x higher kinase inhibition than 4-chlorophenyl derivatives due to enhanced π-π stacking .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

- In Vitro Profiling : Screen against kinase panels (e.g., EGFR, CDK2) and GPCRs using fluorescence polarization assays .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in ATP-binding pockets .

- Cellular Models : Use CRISPR-edited cell lines to validate target specificity (e.g., apoptosis in cancer cells via caspase-3 activation) .

Data Interpretation : Correlate IC₅₀ values with structural features (e.g., logP for membrane permeability) .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

- pH Stability : Degrades rapidly at pH <3 (acidic hydrolysis of the amide bond) but remains stable at pH 5–8 (24-hour study, HPLC purity >95%) .

- Thermal Stability : Decomposes above 150°C (TGA data) but retains integrity at 25°C for 6 months .

Formulation Insight : Use enteric coatings for oral delivery or lyophilize for parenteral formulations to enhance shelf life .

Q. What strategies mitigate off-target effects in preclinical models?

- Selectivity Screening : Prioritize targets with >100x selectivity over related isoforms (e.g., COX-2 vs. COX-1) .

- Metabolite Profiling : Identify major metabolites (e.g., hydroxylated thiazole) via LC-MS to assess toxicity .

- In Vivo PK/PD : Monitor plasma half-life and tissue distribution in rodent models to adjust dosing regimens .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free base) .

- Nanoformulations : Use liposomal encapsulation (PDI <0.2) to improve bioavailability by 3–5x .

- Co-Solvents : Employ PEG 400 or cyclodextrins for parenteral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.